(R)-(-)-2-Aminobutane

biocatalysis continuous-flow synthesis transaminase

(R)-(-)-2-Aminobutane (CAS 13250-12-9), also known as (R)-(-)-sec-butylamine, is a chiral primary amine with molecular formula C₄H₁₁N and molecular weight 73.14 g/mol. It exists as a colorless to almost colorless clear liquid at room temperature with a boiling point of 63 °C and density of 0.72 g/mL at 25 °C.

Molecular Formula C4H11N
Molecular Weight 73.14 g/mol
CAS No. 13250-12-9
Cat. No. B082408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-Aminobutane
CAS13250-12-9
Molecular FormulaC4H11N
Molecular Weight73.14 g/mol
Structural Identifiers
SMILESCCC(C)N
InChIInChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m1/s1
InChIKeyBHRZNVHARXXAHW-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-2-Aminobutane CAS 13250-12-9: Chiral Amine Procurement and Specification Overview


(R)-(-)-2-Aminobutane (CAS 13250-12-9), also known as (R)-(-)-sec-butylamine, is a chiral primary amine with molecular formula C₄H₁₁N and molecular weight 73.14 g/mol . It exists as a colorless to almost colorless clear liquid at room temperature with a boiling point of 63 °C and density of 0.72 g/mL at 25 °C . As the levorotatory enantiomer of 2-aminobutane, this compound possesses a single stereocenter and exhibits an optical rotation [α]²⁰/D of −8.0±0.5° (neat) . Commercially, it is supplied at ≥99.0% purity (sum of enantiomers, GC) with an enantiomeric ratio of ≥97.0:3.0 (R:S) .

Why Racemic or (S)-Enantiomer 2-Aminobutane Cannot Substitute for (R)-(-)-2-Aminobutane


Substitution of (R)-(-)-2-aminobutane with its enantiomer (S)-(+)-2-aminobutane (CAS 13952-84-6) or the racemic mixture (CAS 13952-84-6) fundamentally alters stereochemical outcomes in asymmetric synthesis, analytical reliability, and biological activity [1][2]. The compound serves as a chiral building block for preparing enantiomerically pure ligands and auxiliaries where the absolute configuration is non-negotiable . The R-isomer exhibits β-adrenergic blocking and CNS analgesic pharmacological activities not shared by the S-isomer, while the S-isomer demonstrates approximately 30-fold higher antifungal potency against certain pathogens [1]. Analytical applications, such as using this compound as a standard to determine enantiomeric excess, require precisely defined enantiopurity . The procurement of the incorrect stereoisomer introduces experimental variability, necessitates extensive revalidation, and may invalidate regulatory submissions in pharmaceutical development contexts.

(R)-(-)-2-Aminobutane: Quantified Differentiation Evidence vs. Comparators


Biocatalytic Synthesis Efficiency: (R)- vs. (S)-2-Aminobutane Continuous-Flow Production Metrics

In continuous-flow biocatalytic synthesis using covalently immobilized transaminases, (R)-2-aminobutane production demonstrates a higher E-factor of 55 compared to 48 for (S)-2-aminobutane, indicating greater waste generation per kg of product [1]. The atom economy for the overall process was calculated at 56% for both enantiomers [1].

biocatalysis continuous-flow synthesis transaminase green chemistry metrics

Chromatographic Resolution of 2-Aminobutane-Derived Amides vs. Longer-Chain Homologs on Pirkle-Type CSP

The 2-naphthoyl amide derivative of 2-aminobutane exhibits a chiral resolution factor α = 1.03 on a Pirkle-type (R)-N-(3,5-dinitrobenzoyl)phenylglycine chiral stationary phase under optimized LC conditions, representing the baseline separation difficulty in an homologous series of chiral amines [1][2].

chiral chromatography Pirkle-type CSP SFC HPLC enantiomeric separation

Absolute Configuration Verification via Single-Crystal X-ray Diffraction

The absolute configuration and stereogeometry of (R)-(-)-2-aminobutane have been definitively established through single-crystal X-ray diffraction analysis, with refinement to a residual factor R = 0.042 for 1798 observed reflections [1].

crystallography absolute configuration stereochemistry X-ray diffraction

Chemical Purity Specification: (R)-(-)-2-Aminobutane vs. (S)-(+)-2-Aminobutane Commercial Availability

Commercial (R)-(-)-2-aminobutane is routinely supplied with a minimum purity of ≥99.0% (sum of enantiomers, GC) and an enantiomeric ratio of ≥97.0:3.0 (R:S), corresponding to an enantiomeric excess of ≥94.0% . The specific optical rotation is [α]²⁰/D −8.0±0.5° (neat) .

enantiomeric purity GC analysis optical rotation quality control

(R)-(-)-2-Aminobutane: Evidence-Driven Application Scenarios for Scientific Procurement


Chiral Auxiliary for Enantiomeric Excess Determination in Pharmaceutical QC

(R)-(-)-2-Aminobutane serves as a chiral auxiliary for determining enantiomeric excess (ee) of acidic chiral compounds via derivatization followed by GC or HPLC analysis . The compound's well-defined optical rotation (−8.0±0.5°, neat) and high enantiomeric ratio (≥97.0:3.0) enable reliable ee quantification. This application is supported by its established use as an analytical standard where precise stereochemical identity is required .

Synthesis of Chiral Aminodiphosphine Ligands for Asymmetric Catalysis

(R)-(-)-2-Aminobutane is employed to prepare (R)-(-)-sec-butylbis(2-hydroxyethyl)amine, a key intermediate in the synthesis of chiral aminodiphosphine ligands used in asymmetric catalytic transformations . The (R)-configuration of the starting amine directly dictates the stereochemical outcome of the resulting ligand, enabling predictable enantioselectivity in catalytic applications. This application leverages the established stereochemistry validated by X-ray crystallography .

Model Compound for Chiral Recognition and Circular Dichroism Studies

As one of the smallest chiral secondary amines, (R)-(-)-2-aminobutane serves as a model substrate in fundamental stereochemical studies. It has been employed to investigate singlet-triplet transitions in circular dichroism spectroscopy and as a probe for evaluating chiral recognition mechanisms in supramolecular systems . The compound's small molecular size and single stereocenter make it an ideal minimalist system for isolating stereoelectronic effects in chiral recognition phenomena.

Stereochemical Probe in the Mitsunobu Reaction Mechanism Studies

(R)-(-)-2-aminobutane has been utilized as a substrate to demonstrate the stereochemical course of the Mitsunobu reaction in the synthesis of secondary amines . The clean inversion of configuration at the chiral center under standard Mitsunobu conditions provides unambiguous evidence of the S_N2-type mechanism, making this compound a valuable mechanistic probe for reaction development and teaching applications. The validated absolute configuration via X-ray crystallography ensures the reliability of stereochemical assignments .

Technical Documentation Hub

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